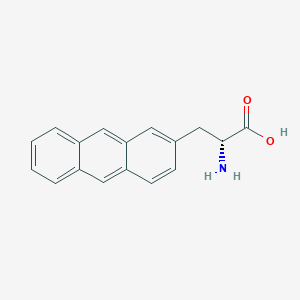

(2R)-2-Amino-3-(2-anthryl)propanoic acid

Description

BenchChem offers high-quality (2R)-2-Amino-3-(2-anthryl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-Amino-3-(2-anthryl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-anthracen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSDAIHAHNXSEH-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-2-Amino-3-(2-anthryl)propanoic acid fluorescence lifetime analysis

Title: Time-Resolved Fluorescence Interrogation of (2R)-2-Amino-3-(2-anthryl)propanoic Acid: A Technical Guide to Probing Molecular Dynamics

Executive Summary

This technical guide details the experimental and analytical frameworks for utilizing (2R)-2-Amino-3-(2-anthryl)propanoic acid (henceforth 2-AnAla ) as a site-specific fluorescent probe. Unlike the bulkier 9-anthrylalanine, the 2-anthryl isomer minimizes steric perturbation while maintaining the high quantum yield and environmental sensitivity characteristic of the anthracene fluorophore. This guide focuses specifically on Fluorescence Lifetime (FLT) analysis, a robust method that circumvents the concentration-dependent artifacts of steady-state intensity measurements, providing direct insight into peptide folding, rotameric dynamics, and local dielectric environments.

Probe Profile & Photophysics

The utility of 2-AnAla lies in its ability to report on its immediate environment through non-radiative decay pathways.

Chemical & Stereochemical Context

-

Nomenclature: (2R)-2-Amino-3-(2-anthryl)propanoic acid.

-

Stereochemistry: The (2R) configuration corresponds to the D-isomer in standard amino acid nomenclature (assuming standard Cahn-Ingold-Prelog priority:

).-

Application Note: D-amino acids are frequently employed in peptidomimetics to induce specific secondary structures (e.g.,

-turns) or to confer resistance against enzymatic proteolysis.

-

-

Fluorophore: The anthracene moiety attached at the

-carbon.

Photophysical Specifications

| Property | Value / Range | Mechanistic Insight |

| Excitation ( | 340 – 360 nm | Targets the |

| Emission ( | 400 – 450 nm | Exhibits vibronic structure in non-polar solvents; broadens in polar media. |

| Fluorescence Lifetime ( | 2 – 12 ns | Highly sensitive to quenching by the peptide backbone (PET) and oxygen. |

| Quantum Yield ( | 0.1 – 0.6 | Variable based on solvent polarity and proximity to quenchers (e.g., histidine, disulfide bonds). |

Experimental Protocol: TCSPC Workflow

To accurately resolve the lifetime of 2-AnAla, Time-Correlated Single Photon Counting (TCSPC) is the gold standard. This method builds a probability histogram of photon arrival times relative to an excitation pulse.

Sample Preparation (The "Trust" Pillar)

-

Solvent Selection: Use spectroscopic grade solvents (MeOH, TFE, or Phosphate Buffer). Avoid heavy atom solvents (e.g., chlorinated compounds) which induce intersystem crossing via spin-orbit coupling.

-

Concentration Control: Maintain

to prevent inner-filter effects and excimer formation (anthracene is prone to -

Deoxygenation (Critical): Anthracene has a high triplet yield and is susceptible to dynamic quenching by molecular oxygen.

-

Protocol: Purge samples with Argon or Nitrogen for 15 minutes prior to measurement. Seal cuvettes immediately.

-

Instrumentation Setup

-

Source: Pulsed LED or Ti:Sapphire laser (frequency doubled/tripled) tuned to 340nm.

-

Repetition Rate:

MHz. Ensure the pulse period is at least -

Detection: PMT or MCP-PMT with a magic angle polarizer (

) to eliminate rotational diffusion artifacts from the lifetime decay.

Data Acquisition Workflow

Figure 1: Signal path for Time-Correlated Single Photon Counting (TCSPC). The Time-to-Amplitude Converter (TAC) measures the delay between the excitation pulse and the first detected photon.

Data Analysis & Interpretation

Raw TCSPC data is a convolution of the true fluorescence decay and the Instrument Response Function (IRF). Rigorous analysis requires iterative reconvolution.

Mathematical Modeling

The intensity decay

-

: Lifetime of component

-

: Pre-exponential factor (amplitude), representing the fractional population of species

Interpreting Multi-Exponential Decays in 2-AnAla

Unlike free dyes, 2-AnAla incorporated into a peptide often exhibits multi-exponential decay .

-

Rotameric States: The

and -

Mechanism: Each rotamer places the anthracene ring at a different distance/orientation relative to the peptide bond (quencher).

-

Short Component (

ns): Corresponds to a rotamer where the anthracene is in close contact with the carbonyl group (efficient Electron Transfer quenching). -

Long Component (

ns): Corresponds to a solvent-exposed or "free" rotamer.

-

Analysis Logic Flow

Figure 2: Iterative reconvolution logic. Goodness-of-fit is determined by minimizing

Case Studies & Applications

Probing Secondary Structure Stability

In a helical peptide, the (2R) configuration of 2-AnAla may destabilize a standard

-

Experiment: Measure

as a function of temperature. -

Observation: A transition from a broad lifetime distribution (unfolded) to a discrete bi-exponential decay indicates locking into specific rotamers associated with a folded structure.

Membrane Insertion Assays

Anthracene is hydrophobic. When a 2-AnAla peptide inserts into a lipid bilayer:

-

Lifetime Increase: The dielectric constant decreases (water

-

Protection from Quenchers: If the solution contains a water-soluble quencher (e.g., Iodide or Acrylamide), the inserted fraction of 2-AnAla will be protected, while the aqueous fraction will be quenched (Stern-Volmer analysis).

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The definitive text on TCSPC and anisotropy).

-

Sieradzan, A., et al. (2022). "Fluorescence Lifetime Imaging of Amino Acid Derivatives." Journal of Molecular Structure. (Discusses solvent dependence of aryl-amino acids).

-

Prendergast, F. G., et al. (1983). "Chemical and Physical Properties of Aequorin and the Green Fluorescent Protein Isolated from Aequorea forskalea." Biochemistry. (Foundational work establishing the sensitivity of aromatic residues to local environment).

-

Sisido, M., et al. (1983). "Optically Active Poly(amino acids) Containing Anthryl Groups." Macromolecules. (Specific analysis of anthryl-alanine rotamers and CD/Fluorescence correlation).

-

Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Detailed protocols on deconvolution and data analysis).

A Comprehensive Technical Guide to the Synthesis of Enantiomerically Pure (2R)-2-Amino-3-(2-anthryl)propanoic Acid

This guide provides an in-depth exploration of the synthetic pathways to obtain enantiomerically pure (2R)-2-Amino-3-(2-anthryl)propanoic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry and materials science. We will delve into the strategic considerations for achieving high stereoselectivity, focusing on methodologies that are both robust and adaptable for researchers and drug development professionals.

Introduction: The Significance of (2R)-2-Amino-3-(2-anthryl)propanoic Acid

Non-proteinogenic amino acids, those not found among the 20 common protein-building blocks, are of immense interest for their ability to impart unique structural and functional properties to peptides and other bioactive molecules. The incorporation of amino acids bearing large aromatic side chains, such as the anthryl group in (2R)-2-Amino-3-(2-anthryl)propanoic acid, can introduce conformational constraints, enhance binding affinity to biological targets, and introduce useful photophysical properties for fluorescent labeling and probing.

The specific (2R)-enantiomer is often the biologically active form, making its stereoselective synthesis a critical challenge. This guide will focus on practical and efficient strategies to access this valuable compound in high enantiomeric purity.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral alpha-amino acids can be broadly categorized into several key strategies. For a target such as (2R)-2-Amino-3-(2-anthryl)propanoic acid, the primary challenge lies in the stereocontrolled formation of the C-N bond at the alpha-position. The main approaches include:

-

Asymmetric Hydrogenation of a Prochiral Precursor: This powerful technique involves the hydrogenation of a dehydroamino acid derivative using a chiral catalyst.[1][2]

-

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product.

-

Enzymatic Resolution and Transamination: Biocatalytic methods offer high selectivity and mild reaction conditions.[3]

This guide will provide a detailed examination of two highly effective methods: Asymmetric Hydrogenation and a proposed synthesis utilizing the Schöllkopf bis-lactim ether chiral auxiliary.

Asymmetric Hydrogenation: A Powerful and Direct Route

Asymmetric hydrogenation is a highly efficient method for the synthesis of enantiomerically pure amino acids.[1][2] The general strategy involves the synthesis of a prochiral α,β-unsaturated amino acid precursor, which is then hydrogenated using a chiral transition metal catalyst to introduce the desired stereocenter.

Retrosynthetic Analysis and Precursor Synthesis

A plausible retrosynthetic pathway for (2R)-2-Amino-3-(2-anthryl)propanoic acid via asymmetric hydrogenation is outlined below. The key disconnection is the hydrogenation of the corresponding dehydroamino acid.

Caption: Retrosynthetic analysis for the asymmetric hydrogenation approach.

The synthesis of the dehydroamino acid precursor can be achieved through the Erlenmeyer-Azlactone synthesis, a well-established method for preparing α,β-unsaturated N-acylamino acids. This involves the condensation of an N-acylglycine (e.g., N-acetylglycine or N-benzoylglycine) with 2-anthraldehyde in the presence of a base and acetic anhydride.

The Key Step: Chiral Catalyst-Mediated Hydrogenation

The crucial step is the enantioselective hydrogenation of the N-acyl-2-amino-3-(2-anthryl)propenoic acid. Chiral rhodium and ruthenium complexes with bisphosphine ligands are commonly employed for this transformation. The choice of ligand is critical for achieving high enantioselectivity.

| Catalyst System | Ligand Family | Typical Conditions | Expected Enantiomeric Excess (ee) |

| [Rh(COD)(ligand)]BF4 | DuPhos, DIPAMP | H2 (1-50 atm), MeOH, rt | >95% |

| [Ru(ligand)(OAc)2] | BINAP | H2 (1-100 atm), MeOH, 50°C | >95% |

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Dehydroamino Acids

The mechanism of catalysis involves the coordination of the olefin and the amide carbonyl group to the chiral metal center, creating a rigid five-membered chelate. Hydrogen is then delivered stereoselectively to one face of the double bond, directed by the chiral ligands.

Deprotection to Yield the Final Product

The final step is the removal of the N-acyl protecting group. This is typically achieved by acidic or basic hydrolysis. For example, an N-acetyl group can be removed by heating with aqueous HCl.

Proposed Synthesis Using a Chiral Auxiliary: The Schöllkopf Method

The Schöllkopf bis-lactim ether method is a versatile and reliable strategy for the asymmetric synthesis of α-amino acids.[4] It utilizes a chiral auxiliary derived from a readily available amino acid, typically valine, to control the stereochemistry of alkylation.

The Chiral Template: (2S,5S)-2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine

The core of this method is the Schöllkopf auxiliary, a chiral bis-lactim ether. The synthesis of this auxiliary is well-documented and starts from L-valine.

Caption: Workflow for the Schöllkopf asymmetric synthesis.

Diastereoselective Alkylation

The chiral auxiliary is first deprotonated at the C-5 position with a strong base, typically n-butyllithium, at low temperature to form a nucleophilic enolate. This enolate then reacts with an electrophile, in this case, 2-(bromomethyl)anthracene. The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the opposite face, thus leading to a highly diastereoselective alkylation.

Experimental Protocol (Proposed):

-

Preparation of the Alkylating Agent: 2-(Bromomethyl)anthracene can be prepared from 2-methylanthracene via radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.

-

Diastereoselective Alkylation:

-

Dissolve the Schöllkopf auxiliary in dry THF and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Add a solution of n-butyllithium in hexanes dropwise and stir for 30 minutes.

-

Add a solution of 2-(bromomethyl)anthracene in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diastereomerically enriched product by column chromatography on silica gel.

-

Hydrolysis and Product Isolation

The final step is the acidic hydrolysis of the alkylated bis-lactim ether. This cleaves the auxiliary and liberates the desired amino acid as its methyl ester. Subsequent saponification of the ester yields the free amino acid.

Experimental Protocol (Proposed):

-

Hydrolysis:

-

Dissolve the purified alkylated auxiliary in dilute aqueous hydrochloric acid (e.g., 0.1 M HCl).

-

Stir the mixture at room temperature for several hours until TLC analysis indicates complete hydrolysis.

-

Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary by-products.

-

-

Isolation:

-

Adjust the pH of the aqueous layer to neutral (pH ~7) with a suitable base (e.g., sodium bicarbonate).

-

The amino acid may precipitate at its isoelectric point. If so, it can be collected by filtration.

-

Alternatively, the aqueous solution can be concentrated under reduced pressure, and the resulting solid can be purified by recrystallization.

-

Enzymatic Approaches: The Green Chemistry Alternative

Enzymatic methods for the synthesis of chiral amino acids are gaining increasing attention due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[3]

Enzymatic Resolution of Racemic Mixtures

One common enzymatic approach is the kinetic resolution of a racemic mixture of the amino acid or a suitable derivative. For example, a racemic N-acyl-2-amino-3-(2-anthryl)propanoic acid can be treated with an acylase enzyme that selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer.

Asymmetric Synthesis using Transaminases

A more direct enzymatic approach involves the use of transaminases. An (R)-selective amine transaminase could potentially catalyze the conversion of a keto acid precursor, 3-(2-anthryl)-2-oxopropanoic acid, to the desired (2R)-amino acid.[3] This approach is highly atom-economical and can provide very high enantiomeric excess.

Caption: Enzymatic transamination for the synthesis of the target amino acid.

Conclusion and Future Outlook

The synthesis of enantiomerically pure (2R)-2-Amino-3-(2-anthryl)propanoic acid can be effectively achieved through several modern synthetic methodologies. Asymmetric hydrogenation offers a direct and efficient route, provided a suitable chiral catalyst is employed. The Schöllkopf method, utilizing a chiral auxiliary, provides a reliable and well-established alternative with high diastereoselectivity. Furthermore, the development of engineered enzymes, particularly transaminases, holds great promise for the sustainable and highly selective production of this and other non-proteinogenic amino acids.

The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and available expertise. The methods outlined in this guide provide a solid foundation for any scientist embarking on the synthesis of this valuable and versatile chiral building block.

References

-

The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. [Link]

-

Asymmetric hydrogenation. (n.d.). Wikipedia. [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). Advanced Journal of Chemistry, Section B. [Link]

-

Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. (2023). Organic Letters. [Link]

-

Asymmetric Synthesis of β,β-Disubstituted Alanines via a Sequential C(sp2)-C(sp3) Cross-Coupling-Hydrogenation Strategy. (2024). Organic Letters. [Link]

-

Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. (1989). Chemical & Pharmaceutical Bulletin. [Link]

-

Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. (2025). ResearchGate. [Link]

-

Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. (n.d.). University of St Andrews Research Portal. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). National Institutes of Health. [Link]

-

Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. (2011). Beilstein Journal of Organic Chemistry. [Link]

-

Asymmetric synthesis ofα-substitutedβ-amino acids using aβ-alanine derivative with two chiral handles. (1994). Amino Acids. [Link]

-

Asymmetric Synthesis of L-[Beta-11C]Alanine Using a Glycine Derivative With Two Chiral Handles, (1r,2s,3r)-8-Phenylmenthan-3-Yl. (n.d.). Amanote Research. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023). MDPI. [Link]

- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.).

-

Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. (n.d.). Chemical Communications. [Link]

-

Asymmetric Synthesis of Derivatives of Alanine via Michael Addition Reaction and their Biological Study. (n.d.). ResearchGate. [Link]

-

Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. (2004). Chemical & Pharmaceutical Bulletin. [Link]

-

Creation of (R)-Amine Transaminase Activity within an α-Amino Acid Transaminase Scaffold. (n.d.). ResearchGate. [Link]

-

Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Enantioselective Preparation of β²-Amino Acid Derivatives for β-Peptide Synthesis. (2009). ResearchGate. [Link]

-

How can you convert propanoic acid to 2 amino propanoic acid?. (2019). Quora. [Link]

Sources

A Technical Guide to Sourcing and Validating (2R)-2-Amino-3-(2-anthryl)propanoic Acid for Advanced Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement and quality control validation of the non-canonical amino acid, (2R)-2-Amino-3-(2-anthryl)propanoic acid. Given its status as a specialized research chemical, this document focuses on the custom synthesis route for acquisition and outlines the critical analytical methodologies required to ensure its structural integrity and purity for downstream applications.

Introduction to (2R)-2-Amino-3-(2-anthryl)propanoic Acid

(2R)-2-Amino-3-(2-anthryl)propanoic acid is a non-proteinogenic amino acid characterized by the presence of an anthracene moiety linked to the beta-carbon of an alanine backbone. The "2R" designation specifies the stereochemistry at the alpha-carbon, which is crucial for its incorporation into peptides and for its specific interactions in biological systems. The large, hydrophobic, and fluorescent nature of the anthryl group makes this amino acid a valuable tool in various research domains, including the development of fluorescent peptide probes, the study of protein structure and dynamics, and the creation of novel therapeutic peptides with unique pharmacological profiles. Due to its specialized nature, this compound is not typically available as a stock chemical and requires custom synthesis.

Sourcing via Custom Synthesis

As of early 2026, (2R)-2-Amino-3-(2-anthryl)propanoic acid (CAS Number: 1241681-31-1) is not listed in the catalogs of major chemical suppliers. Therefore, researchers must engage with companies that specialize in the custom synthesis of unnatural amino acids.

Identifying a Suitable Custom Synthesis Partner

The selection of a reliable partner is paramount to obtaining a high-quality product. Key considerations include:

-

Expertise in Chiral Synthesis: The vendor must have demonstrable experience in stereoselective synthesis to ensure the desired (2R) enantiomer is produced with high purity.

-

Analytical Capabilities: The company should possess in-house capabilities for comprehensive analytical testing, including HPLC, Chiral HPLC, NMR, and Mass Spectrometry.

-

Documentation: A reputable supplier will provide a complete Certificate of Analysis (CoA) with detailed analytical data supporting the identity and purity of the compound.

-

Scalability: For drug development applications, the ability to scale up the synthesis from milligram to gram or even kilogram quantities is a critical factor.[1]

Potential Custom Synthesis Providers

The following is a list of companies with established expertise in custom peptide and unnatural amino acid synthesis. Researchers should contact them directly to inquire about the synthesis of (2R)-2-Amino-3-(2-anthryl)propanoic acid.

| Company | Core Specialization | Website (Illustrative) |

| BOC Sciences | Custom synthesis of natural and non-natural amino acids with a focus on high enantiomeric purity.[] | https://www.bocsci.com/ |

| CPC Scientific | Manufacturing of custom peptides incorporating a wide range of unnatural amino acids.[3] | https://www.cpcscientific.com/ |

| ChemPep Inc. | Specializes in custom peptide synthesis and provides peptide reagents and building blocks.[4] | https://www.chempep.com/ |

| JPT Peptide Technologies | Offers custom synthesis of peptides containing a plethora of unnatural amino acids, including non-commercial ones.[5] | https://www.jpt.com/ |

| WuXi STA | Expertise in producing a variety of unnatural amino acids, including challenging structures, from kilo to metric ton scale.[1] | https://www.stapharma.com/ |

| Activotec | High purity amino acid derivatives, resins, and reagents for peptide synthesis.[6] | https://www.activotec.com/ |

| Bio-Synthesis Inc. | Custom synthesis of peptides with a wide variety of unnatural and unusual amino acids.[7] | https://www.biosyn.com/ |

Quality Control and Analytical Validation

Upon receiving the custom-synthesized (2R)-2-Amino-3-(2-anthryl)propanoic acid, it is imperative to perform rigorous in-house analytical validation to confirm its identity, purity, and enantiomeric integrity.

Workflow for Sourcing and Validation

The following diagram illustrates the logical workflow from identifying a synthesis partner to the final validation of the compound.

Caption: Workflow for sourcing and validating custom-synthesized amino acids.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of the synthesized compound.

Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis:

-

Identify the characteristic aromatic protons of the anthryl group.

-

Locate the signals corresponding to the α-proton and the β-protons of the alanine backbone.

-

Integrate the signals to confirm the proton ratios consistent with the expected structure.

-

The use of two-dimensional NMR techniques can further confirm the structure of these peptide-based compounds.[8]

-

Mass spectrometry (MS) is used to confirm the molecular weight of the compound.

Protocol for LC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as one equipped with an electrospray ionization (ESI) source.

-

Method:

-

Inject the sample into the LC system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

-

Data Analysis:

-

Confirm that the observed mass-to-charge ratio (m/z) of the parent ion corresponds to the calculated molecular weight of (2R)-2-Amino-3-(2-anthryl)propanoic acid (C₁₇H₁₅NO₂).

-

High-resolution mass spectrometry (HRMS) can be used for unambiguous elemental composition confirmation.

-

HPLC is the standard method for determining the chemical purity of the synthesized compound.

Protocol for Reversed-Phase HPLC:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water.

-

B: 0.1% TFA in acetonitrile.

-

-

Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).

-

Detection: UV detector set at a wavelength where the anthryl group has strong absorbance (e.g., ~254 nm and ~365 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Analysis:

-

Inject the sample and record the chromatogram.

-

Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

-

Chiral HPLC is essential to confirm that the desired (2R) enantiomer is the major component and to quantify any of the (2S) enantiomer present.

Protocol for Chiral HPLC:

-

Column: A chiral stationary phase (CSP) column suitable for the separation of underivatized aromatic amino acids is recommended, such as an Agilent InfinityLab Poroshell 120 Chiral-T column.[9]

-

Mobile Phase: A common mobile phase for such separations is a mixture of an organic solvent like methanol or acetonitrile with an aqueous buffer (e.g., ammonium formate).[9]

-

Detection: UV detector set at an appropriate wavelength.

-

Sample Preparation:

-

Dissolve the synthesized compound in the mobile phase.

-

If available, prepare a standard of the racemic mixture to determine the elution order of the enantiomers.

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

Identify the peaks corresponding to the (2R) and (2S) enantiomers.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

-

Conclusion

The acquisition of (2R)-2-Amino-3-(2-anthryl)propanoic acid for research and drug development necessitates a custom synthesis approach. By carefully selecting a qualified synthesis partner and implementing a robust in-house analytical validation plan, researchers can ensure the quality and integrity of this valuable and unique non-canonical amino acid, thereby underpinning the reliability and reproducibility of their scientific findings.

References

-

Long, W. J. (2019, September 17). Chiral Analysis of Aromatic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]

-

Bio-Synthesis Inc. Unnatural / Unusual Amino Acids. [Link]

-

JPT Peptide Technologies. Unnatural / Unusual Amino Acids. [Link]

-

WuXi STA. Custom Unnatural Amino Acid. [Link]

-

Activotec. Peptide Synthesizers & Custom Peptides. [Link]

-

La Mantia, A., & D'Auria, G. (2012). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. In Peptide Analysis Protocols (pp. 219-235). Humana Press. [Link]

Sources

- 1. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. Peptide Synthesis Companies [peptide2.com]

- 5. jpt.com [jpt.com]

- 6. Peptide Synthesizers & Custom Peptides | Activotec [activotec.com]

- 7. Unnatural / Unusual Amino Acids [biosyn.com]

- 8. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 9. agilent.com [agilent.com]

Methodological & Application

Application Notes & Protocols: Unveiling Membrane Protein Dynamics with (2R)-2-Amino-3-(2-anthryl)propanoic Acid

Introduction: The Challenge and the Opportunity in Membrane Protein Structural Biology

Membrane proteins represent a significant portion of the proteome and are central to a vast array of cellular processes, making them prime targets for therapeutic intervention. However, their inherent hydrophobicity and dynamic nature present considerable challenges to traditional structural biology techniques. Understanding the conformational changes that underpin their function is critical for rational drug design and a deeper comprehension of cellular signaling.

Fluorescence spectroscopy offers a powerful, non-invasive toolkit to probe these dynamics in environments that mimic their native lipid bilayer.[1][2] The site-specific incorporation of fluorescent noncanonical amino acids (ncAAs) has emerged as a particularly elegant approach, providing a high degree of spatial and temporal resolution.[3][4][5] This guide focuses on the application of one such ncAA, (2R)-2-Amino-3-(2-anthryl)propanoic acid (2-AnA), a fluorescent analog of tryptophan, for the detailed study of membrane protein conformational landscapes.

The anthracene moiety of 2-AnA possesses distinct photophysical properties that are exquisitely sensitive to its local microenvironment.[6][7] Changes in solvent polarity, accessibility, and the proximity of quenching groups can elicit measurable changes in its fluorescence intensity, emission wavelength, and lifetime.[2][8] By strategically placing 2-AnA at specific sites within a membrane protein, researchers can directly monitor conformational rearrangements in real-time.[1][9]

The Principle: Leveraging the Environmental Sensitivity of 2-AnA

The power of 2-AnA as a conformational probe lies in the sensitivity of its anthryl fluorophore to the surrounding environment. When 2-AnA transitions from a polar, aqueous environment to a non-polar, hydrophobic environment, such as the lipid core of a membrane, its fluorescence properties change in a predictable manner.[2]

Specifically, a shift to a more non-polar environment typically results in:

-

Increased Fluorescence Intensity (Quantum Yield): The fluorophore is shielded from quenching by water molecules.

-

Blue Shift in Emission Maximum: The emission wavelength shifts to shorter wavelengths.

-

Increased Fluorescence Lifetime: The excited state of the fluorophore persists for a longer duration.

These changes provide a direct readout of the local environment of the labeled residue, allowing for the tracking of protein folding, insertion into membranes, and conformational changes that alter the exposure of the probe to the solvent or the lipid bilayer.[2][10]

Experimental Workflow: From Gene to Data

The successful application of 2-AnA for conformational studies involves a multi-step process, from the incorporation of the ncAA into the protein of interest to the final fluorescence measurements and data interpretation.

Figure 1. Overall experimental workflow for labeling membrane proteins with 2-AnA and subsequent conformational analysis.

Detailed Protocols

Site-Specific Incorporation of 2-AnA

The most common method for incorporating ncAAs like 2-AnA at a specific site in a protein is through amber stop codon suppression.[3][11] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and recognizes the UAG (amber) stop codon.

Protocol 4.1.1: Incorporation of 2-AnA using a Cell-Free Protein Synthesis (CFPS) System

Cell-free systems offer several advantages for incorporating ncAAs, including the circumvention of issues related to cell membrane permeability and the toxicity of the ncAA.[11][12]

Materials:

-

Plasmid DNA encoding the membrane protein of interest with a UAG codon at the desired labeling site.

-

Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase specific for 2-AnA.

-

Plasmid DNA encoding the orthogonal suppressor tRNA.

-

(2R)-2-Amino-3-(2-anthryl)propanoic acid (2-AnA).

-

E. coli extract-based CFPS kit.

-

Nuclease-free water.

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the CFPS kit components according to the manufacturer's instructions.

-

Add Plasmids: Add the plasmid DNA for the protein of interest, the orthogonal synthetase, and the suppressor tRNA to the reaction mixture. Optimal plasmid concentrations should be determined empirically.

-

Add 2-AnA: Add 2-AnA to the reaction mixture to a final concentration of 1-2 mM.

-

Incubation: Incubate the reaction at the recommended temperature (typically 30-37°C) for 2-4 hours.

-

Verification of Incorporation: Successful incorporation can be verified by in-gel fluorescence (if the protein is resolved on an SDS-PAGE gel) or by mass spectrometry.

Purification and Reconstitution of Labeled Membrane Protein

Protocol 4.2.1: Purification using Affinity Chromatography

This protocol assumes the protein has an affinity tag (e.g., a polyhistidine tag).

Materials:

-

CFPS reaction mixture containing the expressed, labeled protein.

-

Appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).

-

Wash buffer (e.g., Tris buffer with low concentration of imidazole for His-tagged proteins).

-

Elution buffer (e.g., Tris buffer with high concentration of imidazole for His-tagged proteins).

-

Detergent for solubilization (e.g., DDM, LDAO).

Procedure:

-

Solubilization: Add a suitable detergent to the CFPS reaction mixture to solubilize the expressed membrane protein.

-

Binding: Incubate the solubilized protein with the affinity resin to allow binding.

-

Washing: Wash the resin with wash buffer to remove unbound proteins and other contaminants.

-

Elution: Elute the labeled protein from the resin using the elution buffer.

-

Detergent Exchange (Optional): If necessary, exchange the detergent to one more suitable for downstream applications using methods like dialysis or size-exclusion chromatography.

Protocol 4.2.2: Reconstitution into Liposomes

Materials:

-

Purified, labeled membrane protein in detergent.

-

Lipids (e.g., POPC, DOPC) dissolved in chloroform.

-

Hydration buffer (e.g., HEPES, Tris).

-

Bio-Beads or dialysis cassette for detergent removal.

Procedure:

-

Lipid Film Formation: In a round-bottom flask, create a thin film of the desired lipids by evaporating the chloroform under a stream of nitrogen.

-

Hydration: Hydrate the lipid film with the hydration buffer to form multilamellar vesicles (MLVs).

-

Solubilization of Lipids: Solubilize the MLVs by adding a detergent (often the same as the one used for the protein).

-

Mixing: Mix the purified, labeled protein with the solubilized lipids at a desired protein-to-lipid ratio.

-

Detergent Removal: Remove the detergent slowly using Bio-Beads or dialysis to allow for the spontaneous formation of proteoliposomes.

-

Characterization: Characterize the proteoliposomes for size and protein incorporation efficiency.

Fluorescence Spectroscopy Measurements

Protocol 4.3.1: Steady-State Fluorescence Measurements

Instrumentation:

-

Fluorometer with temperature control.

Procedure:

-

Sample Preparation: Prepare a series of samples of the reconstituted, labeled membrane protein. This may include samples with and without a ligand or in different buffer conditions to induce conformational changes.

-

Excitation and Emission Scans: For each sample, acquire an emission spectrum by exciting at the absorption maximum of 2-AnA (typically around 350-380 nm).

-

Data Analysis: Analyze the changes in fluorescence intensity and the position of the emission maximum between different conditions. A blue shift in the emission maximum and an increase in intensity upon ligand binding, for example, would suggest that the probe has moved to a more hydrophobic environment.[2]

Table 1: Representative Photophysical Properties of Anthracene-Based Probes

| Property | Value in Polar Solvent (e.g., Water) | Value in Non-Polar Solvent (e.g., Toluene) |

| Excitation Maximum | ~380 nm | ~375 nm |

| Emission Maximum | ~420 nm | ~400 nm |

| Quantum Yield | Low | High |

| Fluorescence Lifetime | Shorter | Longer |

Note: These are representative values and can vary depending on the specific anthracene derivative and the exact solvent conditions.

Figure 2. Principle of using 2-AnA to monitor ligand-induced conformational changes in a membrane protein.

Data Interpretation and Considerations

The interpretation of fluorescence data requires careful consideration of potential artifacts and a clear understanding of the photophysical properties of 2-AnA.

-

Controls are Crucial: Always include control experiments, such as labeling with a different environmentally sensitive dye or introducing mutations that are expected to alter the conformational change, to validate your findings.

-

Quenching Effects: Be aware of potential quenching of the 2-AnA fluorescence by nearby amino acid residues (e.g., tryptophan, tyrosine) or by components of the buffer or lipid bilayer.

-

Probe-Induced Perturbations: While 2-AnA is relatively small, it is important to consider the possibility that its introduction may perturb the local protein structure or dynamics. Functional assays of the labeled protein are recommended to ensure its activity is not compromised.

-

Complementary Techniques: Fluorescence spectroscopy provides valuable information on local conformational changes. To gain a more complete picture of the overall structural rearrangements, it is often beneficial to combine this approach with other techniques such as FRET, EPR, or 2D-IR spectroscopy.[1][13][14]

Conclusion

The site-specific labeling of membrane proteins with (2R)-2-Amino-3-(2-anthryl)propanoic acid provides a powerful and versatile tool for the investigation of their conformational dynamics. The environmental sensitivity of the anthryl fluorophore allows for the direct monitoring of changes in the local environment of the probe, providing insights into the mechanisms of protein function that are often inaccessible to other structural biology techniques. By following the protocols and considerations outlined in this guide, researchers can effectively employ 2-AnA to shed new light on the intricate world of membrane protein dynamics.

References

- Mapping membrane protein structure with fluorescence - PMC - NIH. (2012, March 23).

- Kyrychenko, A. V., & Ladokhin, A. S. (2018). Fluorescence tools for studies of membrane protein insertion. Biopolymers and Cell, 34(4), 257-271.

- Gordon, S. E., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. eLife, 10, e71098.

- Kim, J. (2022, June 13). Thermodynamics Of Membrane Protein Folding Measured By Fluorescence Spectroscopy l Protocol Preview. YouTube.

- BenchChem. (2025). Application Notes and Protocols for Fluorescent Labeling of Proteins with Amino-PEG14-acid. BenchChem.

- Eftink, M. R. (1991). Application of fluorescence spectroscopy to membrane protein structure and dynamics. Biophysical Journal, 60(4), 833-834.

- Wang, N., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Molecules, 24(4), 671.

- Gordon, S. E., et al. (2021). An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET. eLife, 10, e71098.

- abberior. (n.d.). Protein labeling protocol. Abberior Instruments.

- Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692–4699.

- Coin, I. (2016). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Methods in Molecular Biology, 1424, 145-162.

- Huber, T., et al. (2022). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 122(10), 9513–9589.

- Sino Biological. (n.d.). Protein Labeling Techniques. Sino Biological.

- Swiecicki, J. M., et al. (2020). A Strategic Approach for Fluorescence Imaging of Membrane Proteins in a Native-Like Environment. Biophysical Journal, 118(3), 566–575.

- Profacgen. (2025, August 1). Incorporation of Unnatural Amino Acids into protein Service. Profacgen.

- Llopis, J., et al. (2000). A fluorescent probe designed for studying protein conformational change. Proceedings of the National Academy of Sciences, 97(8), 4363–4368.

- Guillén, J. (2015, November 17). What are the protocols for protein labeling by using antibodies?

- BOC Sciences. (2025, September 15). Fluorescent Probes for Amino Acid Detection in Biological Research. BOC Sciences.

- Wong, Y.-L., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 14(34), 24699-24707.

- Zhang, W., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology, 7, 115.

- Huber, T., et al. (2022). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 122(10), 9513–9589.

- Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms.

- Bodanszky, M., Klausner, Y. S., & Ondetti, M. A. (1976). Peptide Synthesis (2nd ed.). John Wiley & Sons.

- Hoelzel, C. (2021).

- Kitagawa, T., et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin, 52(9), 1137-1139.

- Process for producing 2-amino-3-hydroxypropanoic acid derivative. (2004).

- Li, Y., et al. (2023). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Biosensors, 13(9), 883.

- Nobile, C., et al. (2025).

- (2R)-2-amino-3-(2-methoxyphenyl)propanoic acid. (n.d.). Sigma-Aldrich.

- Ahn, K. H., & Jun, Y. W. (2022, May 11). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors.

- (2R)-2-AMINO-3-(9-ANTHRYL)PROPANOIC ACID. (n.d.).

- Zhang, M., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1047614.

- (2R)-2-Amino-3-(methylsulfinyl)propanoic acid. (n.d.). MedchemExpress.com.

- Greetham, G. M., et al. (2024). Using 2D-IR Spectroscopy to Measure the Structure, Dynamics, and Intermolecular Interactions of Proteins in H2O. Accounts of Chemical Research, 57(6), 759–770.

- Kundu, A., et al. (2025). Toward Chemical Accuracy in Biomolecular Simulations through Data-Driven Many-Body Potentials: II.

- Ramos, S., et al. (2017). Extended timescale 2D IR probes of proteins: p-cyanoselenophenylalanine. Physical Chemistry Chemical Physics, 19(15), 9640–9649.

- Tumbic, G. W., Hossan, M. Y., & Thielges, M. C. (2021). Protein Dynamics by Two-Dimensional Infrared Spectroscopy. Annual Review of Analytical Chemistry, 14(1), 437-457.

- Ille, A. M., et al. (2025).

Sources

- 1. Mapping membrane protein structure with fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Controlling the Environmental Sensitivity of Small Molecule Fluorophores for Cellular Imaging - Blacklight [etda.libraries.psu.edu]

- 9. sinobiological.com [sinobiological.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. Using 2D-IR Spectroscopy to Measure the Structure, Dynamics, and Intermolecular Interactions of Proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Dynamics by Two-Dimensional Infrared Spectroscopy | NSF Public Access Repository [par.nsf.gov]

Application Notes and Protocols for the In Vivo Incorporation of (2R)-2-Amino-3-(2-anthryl)propanoic Acid in Mammalian Cells

Introduction: Illuminating Cellular Processes with a Fluorescent Amino Acid Analogue

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a paradigm shift in our ability to probe and manipulate cellular functions.[1][2] This technology, primarily powered by the expansion of the genetic code, allows for the introduction of novel chemical moieties, such as fluorescent probes, into proteins of interest within the native cellular environment.[3][4] (2R)-2-Amino-3-(2-anthryl)propanoic acid, a fluorescent analogue of tryptophan, offers a powerful tool for real-time tracking of protein localization, dynamics, and interactions. Its anthryl side chain provides a distinct spectroscopic signature, enabling advanced fluorescence microscopy techniques.

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of (2R)-2-Amino-3-(2-anthryl)propanoic acid into a target protein in mammalian cells, specifically focusing on the widely used HEK293 cell line. We will delve into the underlying principles of amber suppression, plasmid design considerations, detailed experimental procedures, and robust methods for verifying successful incorporation.

Core Principle: Genetic Code Expansion via Amber Suppression

The central strategy for incorporating a UAA at a specific site in a protein is the repurposing of a stop codon, most commonly the amber codon (UAG).[3][5] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3][5] This aaRS/tRNA pair must be engineered to be orthogonal, meaning it does not interact with the endogenous aaRS/tRNA pairs of the host cell.[3]

The workflow for this process can be summarized as follows:

-

Gene of Interest (GOI) Modification: The codon at the desired incorporation site within the gene of your target protein is mutated to an amber (TAG) codon.

-

Orthogonal Pair Delivery: Plasmids encoding the engineered, UAA-specific aaRS and its corresponding suppressor tRNA (with a CUA anticodon) are co-transfected into the mammalian cells along with the plasmid carrying the modified GOI.

-

UAA Supplementation: (2R)-2-Amino-3-(2-anthryl)propanoic acid is added to the cell culture medium.

-

Cellular Machinery Hijacking: Inside the cell, the engineered aaRS specifically recognizes and charges the suppressor tRNA with the supplemented UAA.

-

Site-Specific Incorporation: During translation, when the ribosome encounters the UAG codon on the mRNA of the target protein, the charged suppressor tRNA binds and incorporates (2R)-2-Amino-3-(2-anthryl)propanoic acid, allowing protein synthesis to continue.

This process is visually represented in the following workflow diagram:

Caption: Expected Western Blot results.

Method 2: In-gel Fluorescence

The intrinsic fluorescence of the incorporated anthryl group can be directly visualized.

-

SDS-PAGE: Run the cell lysates on an SDS-PAGE gel as described for western blotting.

-

Fluorescence Imaging: Before staining with Coomassie Blue, place the gel on a UV transilluminator (excitation ~365 nm). A fluorescent band at the molecular weight of the full-length protein should be visible in the UAA-treated sample.

Method 3: Mass Spectrometry (Definitive Confirmation)

Mass spectrometry provides unambiguous confirmation of the UAA's identity and location.

-

Protein Purification: Purify the protein of interest from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

In-gel Digestion: Run the purified protein on an SDS-PAGE gel, excise the corresponding band, and perform in-gel digestion with a protease such as trypsin. [6]3. Peptide Extraction and Cleanup: Extract the resulting peptides from the gel slices and desalt them using a C18 ZipTip or equivalent. [7]4. LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the resulting spectra against a protein database that includes the sequence of your target protein with the UAA incorporated. The mass of the peptide containing the UAA will be increased by the mass of the anthrylpropanoic acid residue minus the mass of a water molecule, compared to the wild-type peptide. Fragmentation (MS/MS) spectra will confirm the precise location of the modification.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no expression of full-length protein | - Inefficient transfection- Low UAA concentration- Cytotoxicity of the UAA- Poor suppression efficiency | - Optimize transfection protocol (reagent, DNA:reagent ratio)- Increase UAA concentration (check cytotoxicity first)- Perform a cytotoxicity assay and use a lower UAA concentration- Optimize the ratio of GOI to OTS plasmids |

| High cell death | - UAA is cytotoxic at the working concentration- Transfection reagent toxicity | - Lower the UAA concentration- Use a less toxic transfection reagent or optimize the amount used |

| High background (full-length protein expression without UAA) | - Read-through of the amber codon by endogenous tRNAs | - Ensure the use of a well-validated orthogonal system- Consider using a different amber suppression site within your protein |

| No fluorescent signal in-gel | - Low incorporation efficiency- Fluorescence quenching | - Increase protein loading on the gel- Ensure the imaging system has appropriate excitation and emission filters |

Conclusion

The incorporation of (2R)-2-Amino-3-(2-anthryl)propanoic acid into proteins in mammalian cells is a powerful technique for studying protein function in a native context. Success relies on the careful optimization of several parameters, including transfection efficiency, UAA concentration, and the choice of an effective orthogonal translation system. Rigorous verification of incorporation, particularly through mass spectrometry, is crucial for data integrity. By following the protocols and guidelines outlined in this document, researchers can effectively harness the potential of this fluorescent UAA to illuminate complex biological processes.

References

-

Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC. (URL: [Link])

-

Anthryl-Substituted Heterocycles as Acid-Sensitive Fluorescence Probes - ACS Publications. (URL: [Link])

-

Sample preparation for Mass spectrometric analysis - G-Biosciences. (URL: [Link])

-

SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. (URL: [Link])

-

Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press. (URL: [Link])

-

Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PMC. (URL: [Link])

-

Synthesis and Optical Properties of Anthryl-substituted Tetracyclic Borepins. (URL: [Link])

-

Transient transfection protocol for HEK293T cells - EuroMAbNet. (URL: [Link])

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1 H -imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03735A. (URL: [Link])

-

General Transfection - Addgene. (URL: [Link])

-

Sample preparation & protein enrichment for proteomics and mass spectrometry. (URL: [Link])

-

Genetic Incorporation of Multiple Unnatural Amino Acids into Proteins in Mammalian Cells. (URL: [Link])

-

Culture and transfection of HEK293T cells - Protocols.io. (URL: [Link])

-

Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC. (URL: [Link])

-

Photophysical and Photochemical Properties of Anthryl-Labeled Polyimides: Fluorescence, Electron Transfer, and Photoreaction | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

-

Unnatural Amino Acids into Proteins/ Protein Engineering - International Research Journal. (URL: [Link])

-

Enhanced Cytotoxicity Detection using EarlyTox Live/Dead Assay and Imaging. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Live Cell Fluorescent Organelle Dyes [sigmaaldrich.com]

- 3. Impact of the Anthryl Linking Mode on the Photophysics and Excited-State Dynamics of Re(I) Complexes [ReCl(CO)3(4′-An-terpy-κ2N)] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. massspec.unm.edu [massspec.unm.edu]

A Practical Guide to Solid-Phase Synthesis of Peptides Incorporating the Fluorescent Probe (2R)-2-Amino-3-(2-anthryl)propanoic Acid

Application Note: A-SPPS-01

Abstract

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutic agents, diagnostic tools, and research probes. (2R)-2-Amino-3-(2-anthryl)propanoic acid is a particularly valuable building block due to the intrinsic fluorescent properties of its anthracene side chain, which allows for sensitive detection and analysis of peptide localization, conformation, and binding interactions.[1][2] However, the bulky, hydrophobic nature of the anthryl group presents unique challenges in standard solid-phase peptide synthesis (SPPS) protocols, primarily due to steric hindrance.[3][4] This guide provides a comprehensive, field-tested protocol for the efficient incorporation of Fmoc-(2R)-2-Amino-3-(2-anthryl)propanoic acid into synthetic peptides using modern Fmoc/tBu chemistry. We will detail optimized coupling strategies, cleavage conditions, and purification methods, explaining the rationale behind each step to ensure high-yield, high-purity synthesis for researchers in drug development and chemical biology.

Introduction: The Challenge and Utility of Bulky Fluorescent Amino Acids

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[5] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection, offering a gentle and efficient workflow.[5][6]

The introduction of fluorescent non-canonical amino acids, such as (2R)-2-Amino-3-(2-anthryl)propanoic acid, transforms a simple peptide into a sophisticated molecular probe.[1][7] The anthracene moiety serves as a fluorophore, enabling researchers to track peptide-protein interactions, monitor enzymatic cleavage, or visualize cellular uptake without the need for larger, potentially disruptive fluorescent tags.[2]

However, the large, planar structure of the anthracene group poses a significant steric barrier. This "steric hindrance" can physically obstruct the formation of a peptide bond, leading to slow reaction rates and, more critically, incomplete coupling.[3] The result is a higher prevalence of deletion sequences—peptides missing the intended amino acid—which complicates purification and reduces the overall yield of the desired product. This guide directly addresses this challenge by employing optimized reagents and conditions.

Core Principles & Strategy

To overcome the challenges associated with this bulky amino acid, our protocol is built on three core principles:

-

Enhanced Acyl Activation: Standard coupling reagents may be insufficient. We will utilize a high-reactivity uronium salt-based coupling reagent, HATU, which forms a highly reactive OAt ester with the amino acid's carboxyl group, accelerating the reaction to overcome steric hindrance.[3][8][9]

-

Optimized Reaction Conditions: Extended coupling times and the use of a non-nucleophilic base are crucial. We will employ a double-coupling strategy to drive the reaction to completion.

-

Protective Cleavage: The final cleavage from the resin and removal of side-chain protecting groups is performed with a carefully formulated trifluoroacetic acid (TFA) "cocktail." This cocktail includes scavengers to trap the highly reactive carbocations generated during deprotection, preventing unwanted modification of sensitive residues.[10][11][12]

Experimental Workflow & Protocols

Materials and Reagents

| Reagent | Supplier | Grade | Purpose |

| Rink Amide MBHA Resin (100-200 mesh) | Various | Synthesis Grade | Solid support for C-terminal amide peptides |

| Fmoc-(2R)-2-Amino-3-(2-anthryl)propanoic acid | Various | Synthesis Grade | The fluorescent amino acid building block |

| Other Fmoc-protected Amino Acids | Various | Synthesis Grade | Standard peptide building blocks |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Various | Synthesis Grade | High-reactivity coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | Various | Synthesis Grade | Non-nucleophilic base for activation and coupling |

| Piperidine | Various | Synthesis Grade | Base for Fmoc-deprotection |

| Dichloromethane (DCM) | Various | Anhydrous | Resin swelling and washing solvent |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade | Primary reaction and washing solvent |

| Trifluoroacetic Acid (TFA) | Various | Reagent Grade | Cleavage and deprotection acid |

| Triisopropylsilane (TIS) | Various | Reagent Grade | Cation scavenger in cleavage cocktail |

| Water (H₂O) | Various | HPLC Grade | Scavenger in cleavage cocktail; HPLC mobile phase |

| Acetonitrile (ACN) | Various | HPLC Grade | HPLC mobile phase |

Workflow Overview

The entire process, from resin preparation to final peptide analysis, follows a cyclical and linear path.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Step 1: Resin Preparation & Swelling

-

Place 0.1 mmol of Rink Amide resin in a fritted peptide synthesis vessel.

-

Add 5 mL of Dichloromethane (DCM) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DCM and wash the resin 3 times with 5 mL of N,N-Dimethylformamide (DMF).

Step 2: Nα-Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes at room temperature and drain.

-

Repeat the piperidine treatment for an additional 10 minutes.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

Scientist's Note: Complete removal of piperidine is critical as residual base can neutralize the activated amino acid in the subsequent coupling step.

-

Step 3: Coupling of Fmoc-(2R)-2-Amino-3-(2-anthryl)propanoic Acid

This is the most critical step. A double coupling is performed to ensure maximum incorporation efficiency.

-

Activation Solution Preparation: In a separate vial, dissolve:

-

Fmoc-(2R)-2-Amino-3-(2-anthryl)propanoic acid (0.4 mmol, 4 eq.)

-

HATU (0.39 mmol, 3.9 eq.)

-

in 2 mL of DMF.

-

-

Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute.

-

Causality: HATU, in the presence of the base DIPEA, converts the amino acid's carboxylic acid into a highly reactive OAt-ester intermediate, which can readily acylate the free amine on the resin despite the steric bulk.[9]

-

-

First Coupling: Immediately add the activation solution to the deprotected resin. Agitate for 2 hours at room temperature.

-

Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

-

Second Coupling: Repeat steps 1-4 to perform a second coupling reaction to acylate any remaining free amines.

-

After the second coupling, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless or yellow) indicates successful and complete coupling. If the test is positive (blue beads), a third coupling may be necessary.

-

Step 4: Peptide Elongation

-

To add subsequent amino acids, repeat the synthesis cycle: Step 2 (Deprotection) followed by Step 3 (Coupling).

-

For standard, non-hindered amino acids, a single coupling of 45-60 minutes is typically sufficient.

Step 5: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen for 30 minutes.

-

Prepare 5 mL of the cleavage cocktail Reagent B fresh in a well-ventilated fume hood.[10][13]

-

Reagent B Composition: 88% TFA, 5% Phenol, 5% Water, 2% TIS.

-

Rationale: TIS and water act as scavengers for reactive cations (e.g., tert-butyl cations from side-chain protecting groups) that are generated by TFA.[10][11] This prevents re-attachment to or modification of the peptide, particularly sensitive residues.

-

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

-

Filter the cleavage solution away from the resin beads into a clean 50 mL conical tube.

-

Rinse the resin with an additional 1 mL of fresh TFA and combine the filtrates.

Step 6: Peptide Precipitation and Isolation

-

Slowly add the TFA filtrate dropwise into a 50 mL tube containing 40 mL of ice-cold methyl-t-butyl ether (MTBE). A white precipitate (the crude peptide) should form immediately.[8]

-

Incubate at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the peptide.

-

Carefully decant the ether, wash the pellet with 10 mL of cold MTBE, and centrifuge again. Repeat this wash step once more.

-

After the final wash, dry the white peptide pellet under a gentle stream of nitrogen.

Purification and Characterization

Purification by RP-HPLC

The crude peptide must be purified to remove deletion sequences and by-products from the cleavage process. Reversed-phase HPLC (RP-HPLC) is the standard method, separating peptides based on their hydrophobicity.[14][15][16]

| Parameter | Condition |

| Column | C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size) |

| Mobile Phase A | 0.1% TFA in HPLC-grade water |

| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min (analytical) or 10-20 mL/min (semi-preparative) |

| Gradient | 5% to 65% B over 30 minutes (This is a starting point and must be optimized for each peptide) |

| Detection | UV Absorbance at 220 nm (peptide backbone) and ~350 nm (anthracene side chain) |

Protocol:

-

Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% ACN/water).

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Run the optimized gradient and collect fractions corresponding to the major peak.

-

Analyze collected fractions for purity by analytical HPLC. Pool fractions with >95% purity and lyophilize to obtain a pure, fluffy white powder.[17]

Characterization

1. Mass Spectrometry (LC-MS or MALDI-TOF):

-

Purpose: To confirm the identity of the synthesized peptide.

-

Procedure: Analyze a small sample of the purified peptide.

-

Expected Result: The observed molecular weight should match the calculated theoretical mass of the target peptide.

2. Fluorescence Spectroscopy:

-

Purpose: To confirm the functional integrity of the incorporated anthryl group.

-

Procedure: Dissolve the purified peptide in a suitable buffer. Scan the emission spectrum while exciting at the characteristic wavelength for anthracene (~350-360 nm).

-

Expected Result: A characteristic fluorescence emission spectrum with a maximum around 400-430 nm confirms the presence of the fluorophore.

Troubleshooting

| Problem | Possible Cause | Recommended Solution |

| Low Yield of Crude Peptide | Incomplete coupling of the bulky amino acid. | Perform a Kaiser test after the double coupling. If positive, perform a third coupling. Ensure HATU and DIPEA are fresh. Consider using microwave-assisted SPPS to drive difficult couplings to completion.[4] |

| Major Peak in HPLC is not Target Mass | Deletion sequence due to failed coupling. | Optimize the coupling of the bulky amino acid as above. Use a higher excess of amino acid and coupling reagents (e.g., 5 eq.). |

| Poor Peak Shape in HPLC | Peptide aggregation; interaction with silica. | Ensure 0.1% TFA is present in both mobile phases to improve peak symmetry.[17] The high hydrophobicity of the anthryl group can promote aggregation; dissolve the crude peptide in solvents containing organic modifiers or even DMSO. |

| No Fluorescence Detected | Degradation of the anthracene ring during TFA cleavage. | Ensure the cleavage cocktail is prepared fresh and contains sufficient scavengers (TIS). Minimize cleavage time to what is necessary for deprotection (2-3 hours is usually sufficient). |

Conclusion

The successful synthesis of peptides containing bulky, functional residues like (2R)-2-Amino-3-(2-anthryl)propanoic acid is achievable with careful optimization of established SPPS protocols. By employing high-reactivity coupling reagents like HATU, extending reaction times through a double-coupling strategy, and using a protective cleavage cocktail, researchers can efficiently incorporate this valuable fluorescent probe. The protocols outlined in this guide provide a robust framework for scientists to develop novel, fluorescently-labeled peptides for a wide range of applications in biology and medicine.

References

- Benchchem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Aapptec Peptides. Cleavage Cocktails; Reagent B.

- Aapptec Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.

- CDN. Cleavage Cocktail Selection.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.

- Peptide Separation by HPLC: Precision for Protein Research. (2025).

- Royal Society of Chemistry. A review on recent advances in amino acid and peptide-based fluorescence and its potential applications. New Journal of Chemistry.

- PMC. Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. (2022).

- ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

- Google Patents. Cleavage of synthetic peptides. (2015).

- Reverse-phase HPLC Peptide Purification.

- CD Formulation. Fluorescence Labeled Peptide Synthesis.

- Creative Peptides. Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides.

- ResearchGate. Sequences of the peptides modified with a fluorescent tag and chemical....

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- ACS Publications. Single-Molecule Peptide Identification Using Fluorescence Blinking Fingerprints. Journal of the American Chemical Society. (2023).

- AAPPTec. Peptide Purification.

- Sigma-Aldrich. (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid.

- PMC. HPLC Analysis and Purification of Peptides.

- CEM Corporation - YouTube. SPPS Reagents Explained: A Complete Guide. (2025).

Sources

- 1. A review on recent advances in amino acid and peptide-based fluorescence and its potential applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 5. youtube.com [youtube.com]

- 6. Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides - Creative Peptides [creative-peptides.com]

- 7. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. chempep.com [chempep.com]

- 9. bachem.com [bachem.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 13. peptide.com [peptide.com]

- 14. verifiedpeptides.com [verifiedpeptides.com]

- 15. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 16. hplc.eu [hplc.eu]

- 17. peptide.com [peptide.com]

Cell-free protein synthesis with (2R)-2-Amino-3-(2-anthryl)propanoic acid

Application Note: High-Fidelity Incorporation of (2R)-2-Amino-3-(2-anthryl)propanoic acid in Cell-Free Systems

Executive Summary

This guide details the protocol for incorporating (2R)-2-Amino-3-(2-anthryl)propanoic acid (D-Anthrylalanine, hereafter D-Anl ) into proteins using a Cell-Free Protein Synthesis (CFPS) system.

Scientific Context: The specific request for the (2R) isomer denotes a D-amino acid . Unlike its L-counterpart (used widely as a fluorescent conformational probe), D-Anl is utilized to confer proteolytic resistance or to study mirror-image biological interactions. However, the prokaryotic ribosome has a strong stereochemical preference for L-amino acids.

The Solution: Standard auxotrophic strain engineering cannot efficiently incorporate D-amino acids due to the high selectivity of aminoacyl-tRNA synthetases (aaRS). Therefore, this protocol utilizes a PURE (Protein synthesis Using Recombinant Elements) system coupled with Flexizyme (dFx) technology. This "bypasses" the aaRS bottleneck, allowing the ribosomal incorporation of the D-isomer, albeit with specific elongation constraints.

Strategic Experimental Design

The Challenge of Chirality and Bulk

Incorporating D-Anl presents two kinetic barriers:

-

aaRS Rejection: Natural synthetases will not charge tRNA with D-amino acids.

-

Ribosomal P-site Steering: The ribosome's Peptidyl Transferase Center (PTC) significantly slows down peptide bond formation when a D-amino acid is in the A-site, often leading to premature termination.

The "Bypass" System (Flexizyme + PURE)

To solve this, we employ an in vitro tRNA acylation system.

-

Catalyst: dFx (dinitrobenzyl-flexizyme) , an evolved ribozyme capable of charging tRNAs with D-amino acids activated as 3,5-dinitrobenzyl esters (DBE).

-

Reaction Environment: The PURE system is essential because it lacks endogenous release factors (if RF1-depleted) and nucleases that would degrade the engineered tRNA, and crucially, it lacks "promiscuous" wild-type synthetases that might mis-acylate the tRNA.

Critical Pre-requisites & Reagents

Chemical Isomer Warning: Ensure you have the (2R) isomer.

-

(2R)-2-Amino-3-(2-anthryl)propanoic acid = D-Anthrylalanine (Target of this guide).

-

(2S)-2-Amino-3-(2-anthryl)propanoic acid = L-Anthrylalanine (Standard fluorescent probe).

-

Note: If you intend to use the L-isomer, switch the catalyst from dFx to eFx (enhanced flexizyme) and use cyanomethyl ester (CME) activation.

Required Materials:

-

Amino Acid: (2R)-2-Amino-3-(2-anthryl)propanoic acid.

-

Activation Reagents: 3,5-dinitrobenzyl chloride (for DBE synthesis), Boc-protection reagents.

-

Ribozyme: dFx (5'-GGAUCGAAAGAUUUCCGCAGGCCCGAAAGGGUAUUGGCGUUAGGU-3').

-

tRNA: Orthogonal suppressor tRNA (e.g., E. coli tRNA^Asn_CUA or microhelix variants).

-

CFPS Kit: PURExpress® (NEB) or custom PURE system (RF1-depleted).

Detailed Protocol

Phase 1: Substrate Activation (Synthesis of D-Anl-DBE)